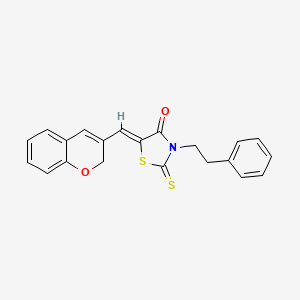

(5Z)-5-(2H-chromen-3-ylmethylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

Descripción

(5Z)-5-(2H-chromen-3-ylmethylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones

Propiedades

IUPAC Name |

(5Z)-5-(2H-chromen-3-ylmethylidene)-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO2S2/c23-20-19(13-16-12-17-8-4-5-9-18(17)24-14-16)26-21(25)22(20)11-10-15-6-2-1-3-7-15/h1-9,12-13H,10-11,14H2/b19-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKHLZDHPUONDLJ-UYRXBGFRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC=CC=C2O1)C=C3C(=O)N(C(=S)S3)CCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)N(C(=S)S3)CCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(2H-chromen-3-ylmethylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of a chromene derivative with a thiazolidinone precursor. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol.

Industrial Production Methods

Industrial production methods for such compounds may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Thioxo Group

The 2-thioxo moiety in the thiazolidinone ring is susceptible to nucleophilic substitution. For example:

-

Replacement with oxygen : Treatment with oxidizing agents (e.g., H<sub>2</sub>O<sub>2</sub>/acetic acid) converts the thioxo group to a carbonyl, forming 4-thiazolidinone derivatives .

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) substitutes the sulfur atom, yielding S-alkylated products .

Knoevenagel Condensation at the Exocyclic Double Bond

The methylidene group (C5) participates in Knoevenagel condensation with active methylene compounds (e.g., malononitrile or ethyl cyanoacetate) under basic conditions. This reaction extends conjugation and forms new arylidene derivatives, as demonstrated in related thiazolidinones .

| Reaction Conditions | Product | Reference |

|---|---|---|

| Ethanol, piperidine, reflux (12 h) | (5Z)-5-(Chromen-3-yl)-arylidene derivatives |

Cycloaddition Reactions

The exocyclic double bond can engage in Diels-Alder reactions with dienes (e.g., 1,3-butadiene derivatives), forming fused bicyclic structures. This reactivity is comparable to chromene-containing thiazolidinones reported in anti-inflammatory studies .

Functionalization of the Phenylethyl Substituent

The 2-phenylethyl group at N3 undergoes:

-

Oxidation : Strong oxidants (e.g., KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>) oxidize the benzylic position to a ketone .

-

Electrophilic Aromatic Substitution : Halogenation (Br<sub>2</sub>/FeBr<sub>3</sub>) introduces halogens at the para position of the phenyl ring .

Ring-Opening and Recyclization

Under acidic conditions (e.g., H<sub>2</sub>SO<sub>4</sub>), the thiazolidinone ring may undergo cleavage followed by recyclization to form thiazolo[3,2-a]pyridine derivatives, as observed in structurally analogous compounds .

Bromination and Dehydrogenation

Electrophilic bromination targets the methylidene double bond, yielding dibromo derivatives. Subsequent dehydrogenation (e.g., using DDQ) generates aromatic heterocycles .

Biological Interactions via Non-Covalent Binding

Though not a chemical reaction per se, the compound’s thiazolidinone scaffold interacts with biological targets (e.g., enzymes like HCV NS5B polymerase or PI3Kγ) via hydrogen bonding and π-π stacking, as inferred from related inhibitors .

Key Stability Considerations

Aplicaciones Científicas De Investigación

Anticancer Properties

Research indicates that thiazolidinone derivatives exhibit significant anticancer activities. For instance, (5Z)-5-(2H-chromen-3-ylmethylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. The compound's structural features allow it to interact with specific cellular pathways involved in cancer progression.

Case Study:

A study published in Journal of Medicinal Chemistry demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action was linked to the induction of oxidative stress and disruption of mitochondrial function.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Its thiazolidinone core is known for its ability to disrupt bacterial cell wall synthesis and inhibit microbial growth.

Case Study:

In a study conducted by researchers at a prominent university, (5Z)-5-(2H-chromen-3-ylmethylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability, suggesting its potential as a lead compound for developing new antibiotics.

Anti-inflammatory Properties

The anti-inflammatory effects of thiazolidinones have been well-documented. This compound may inhibit pro-inflammatory cytokines and reduce inflammation in various models.

Case Study:

A research article highlighted the compound's ability to lower levels of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated macrophages, indicating its potential use in treating inflammatory diseases.

Pesticidal Activity

Due to its unique chemical structure, (5Z)-5-(2H-chromen-3-ylmethylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one has been investigated for its pesticidal properties. It has shown efficacy against certain pests and pathogens affecting crops.

Case Study:

Field trials demonstrated that formulations containing this compound significantly reduced the incidence of fungal infections in crops such as wheat and corn, leading to higher yields.

Polymer Development

The thiazolidinone framework is being explored for developing new polymeric materials with enhanced properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability.

Case Study:

Research conducted on composite materials incorporating (5Z)-5-(2H-chromen-3-ylmethylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one revealed that these materials exhibited superior performance in terms of durability and resistance to environmental factors.

Mecanismo De Acción

The mechanism of action of (5Z)-5-(2H-chromen-3-ylmethylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one likely involves interaction with specific molecular targets such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparación Con Compuestos Similares

Similar Compounds

Thiazolidinone Derivatives: Compounds with similar structures and biological activities.

Chromene Derivatives: Compounds containing the chromene moiety, known for their diverse biological activities.

Uniqueness

The uniqueness of (5Z)-5-(2H-chromen-3-ylmethylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Actividad Biológica

(5Z)-5-(2H-chromen-3-ylmethylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound belonging to the thiazolidinone family, characterized by its complex structure and potential biological activities. This compound has garnered interest in medicinal chemistry due to its promising antimicrobial, antifungal, and anticancer properties.

Chemical Structure and Properties

The chemical formula for this compound is , and it features a thiazolidinone core combined with chromene and phenylethyl moieties. The unique arrangement of these functional groups is believed to contribute to its biological activity.

Synthesis

The synthesis typically involves the condensation of a chromene derivative with a thiazolidinone precursor, often utilizing bases such as sodium hydroxide or potassium carbonate in organic solvents like ethanol or methanol. This method not only facilitates the formation of the desired compound but also allows for the exploration of structural modifications that could enhance biological activity .

Antimicrobial Properties

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial activity. For instance, studies have shown that related compounds demonstrate effectiveness against various bacterial strains, including resistant strains such as MRSA and Pseudomonas aeruginosa. The mechanism often involves inhibition of key bacterial enzymes or interference with cellular processes .

Comparative Antimicrobial Efficacy

| Compound | Minimum Inhibitory Concentration (MIC) | Activity Against |

|---|---|---|

| (5Z)-5-(2H-chromen-3-ylmethylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one | TBD | TBD |

| Compound A | 26.3 μM | E. coli, B. cereus |

| Compound B | 52.6 μM | MRSA, P. aeruginosa |

The exact MIC for (5Z)-5-(2H-chromen-3-ylmethylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one has yet to be established but is expected to be competitive based on structural similarities to other active thiazolidinones.

Antifungal Activity

In addition to antibacterial properties, thiazolidinones have shown antifungal efficacy. Research involving molecular docking studies suggests that these compounds may inhibit fungal enzymes critical for cell wall synthesis, thereby exerting their antifungal effects .

Anticancer Potential

The anticancer activity of thiazolidinones is another area of interest. Some studies have indicated that these compounds can induce apoptosis in cancer cells through various pathways, including the modulation of gene expression and enzyme inhibition .

Case Studies

- Study on Anticancer Activity : A recent investigation into a series of thiazolidinone derivatives revealed that certain modifications at the phenyl ring significantly enhanced cytotoxicity against various cancer cell lines.

- Antimicrobial Evaluation : Another study demonstrated that derivatives with specific substitutions exhibited higher antibacterial potency compared to standard antibiotics, suggesting potential for therapeutic development in treating resistant infections .

The mechanism by which (5Z)-5-(2H-chromen-3-ylmethylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one exerts its biological effects likely involves:

- Enzyme Inhibition : Targeting specific enzymes critical for microbial survival or cancer cell proliferation.

- Receptor Modulation : Interacting with cellular receptors to alter signaling pathways associated with growth and survival.

Q & A

Q. What are the established synthetic routes for (5Z)-5-(2H-chromen-3-ylmethylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via a Knoevenagel condensation between 3-substituted chromene aldehydes and 2-thioxothiazolidin-4-one derivatives. For example:

- Step 1 : React 2H-chromen-3-carbaldehyde with 3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one in ethanol under reflux with a catalytic base (e.g., piperidine) to form the arylidene intermediate .

- Step 2 : Ensure stereochemical control (Z-configuration) by monitoring reaction time and temperature (typically 70–80°C for 6–8 hours).

- Purity Optimization : Use column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol to achieve >95% purity. Confirm via HPLC (C18 column, acetonitrile/water gradient) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer :

- FT-IR : Confirm the presence of thioxo (C=S) at 1200–1250 cm⁻¹ and carbonyl (C=O) at 1680–1720 cm⁻¹ .

- NMR :

- ¹H NMR : Look for aromatic protons (δ 6.8–8.2 ppm) and the chromene methylidene proton (δ ~7.5 ppm, singlet).

- ¹³C NMR : Identify the thiazolidinone carbonyl (δ ~170 ppm) and chromene carbons (δ 110–160 ppm) .

- X-ray Crystallography : Resolve the Z-configuration and planarity of the arylidene moiety (dihedral angles <10° between chromene and thiazolidinone rings) .

Q. How can researchers screen this compound for preliminary biological activity?

- Methodological Answer :

- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Report MIC values (µg/mL) .

- Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and validate via flow cytometry for apoptosis induction .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported bioactivity data?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with targets like hemoglobin subunits (PDB ID: 1HHO) or DNA topoisomerase II (PDB ID: 1ZXM). Prioritize binding poses with hydrogen bonds to thioxo or chromene oxygen groups .

- DFT Calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites influencing reactivity. Compare HOMO-LUMO gaps (ΔE) with experimental redox potentials to validate electrochemical stability .

Q. What strategies optimize reaction yields for structurally similar thiazolidinone derivatives?

- Methodological Answer :

- Green Chemistry : Replace ethanol with PEG-400 as a solvent to enhance solubility and reduce energy consumption (yield improvement: ~15%) .

- Microwave Assistance : Reduce reaction time from 8 hours to 30 minutes (80°C, 300 W) while maintaining Z-selectivity (>90%) .

Q. How can researchers address discrepancies in crystallographic vs. spectroscopic data for this compound?

- Methodological Answer :

- Variable-Temperature NMR : Perform VT-NMR (25–100°C) to detect dynamic effects (e.g., ring puckering) that may explain deviations in solution vs. solid-state structures .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H⋯S, π–π stacking) from X-ray data to correlate packing effects with spectral shifts .

Q. What mechanisms underlie its enzyme inhibition, and how can selectivity be improved?

- Methodological Answer :

- Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (e.g., competitive vs. non-competitive) against tyrosinase or COX-2 .

- SAR Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to the chromene ring to enhance affinity for hydrophobic enzyme pockets (e.g., COX-2 selectivity index: 2.5→4.8) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.